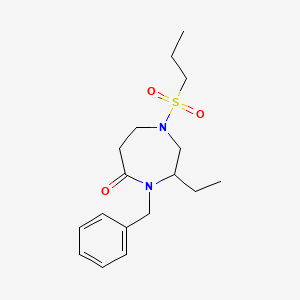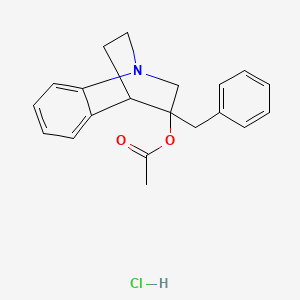
1-(1-benzoxepin-4-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzoxepin-4-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as BFPPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFPPI belongs to the class of piperidine derivatives, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of 1-(1-benzoxepin-4-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to reduce tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid plaque deposition. In depression research, this compound has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are known to be involved in the pathophysiology of depression.
实验室实验的优点和局限性
The advantages of using 1-(1-benzoxepin-4-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in lab experiments include its high potency and selectivity, which allows for the study of specific signaling pathways and biological processes. This compound also has low toxicity and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer to animals. This compound also has a short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for the research and development of 1-(1-benzoxepin-4-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the exploration of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the development of analogs of this compound with improved pharmacokinetic properties could lead to the development of more effective therapies.
合成方法
The synthesis of 1-(1-benzoxepin-4-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluoroaniline and 4-bromo-2-hydroxybenzaldehyde in the presence of a base to form 1-(4-fluorophenyl)-1H-benzoxepin-4-ol. The benzoxepin intermediate is then reacted with piperidine and a carbonylating agent to form this compound. The synthesis method has been optimized to achieve high yield and purity of the final product.
科学研究应用
1-(1-benzoxepin-4-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid plaque deposition in animal models. In depression research, this compound has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are known to be involved in the pathophysiology of depression.
属性
IUPAC Name |
1-benzoxepin-4-yl-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-18-7-9-19(10-8-18)24-20-5-3-12-25(15-20)22(26)17-11-13-27-21-6-2-1-4-16(21)14-17/h1-2,4,6-11,13-14,20,24H,3,5,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTSUHPTJKWRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC=C2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5409192.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5409195.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylthio)acetamide](/img/structure/B5409198.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5409211.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile](/img/structure/B5409229.png)
![methyl 4-{3-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5409234.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)

![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5409255.png)
![3-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5409265.png)


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5409288.png)